molecular formula C3H8ClN5 B3271788 (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride CAS No. 55446-85-0

(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Cat. No.: B3271788
CAS No.: 55446-85-0
M. Wt: 149.58 g/mol
InChI Key: OFTWOXGKQQLGRX-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C3H8ClN5. It is a derivative of tetrazole, a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

Chemistry: (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. It is also used in the development of diagnostic assays and as a probe in biochemical studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its tetrazole moiety is known to exhibit various pharmacological activities, including antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of 1-methyl-1H-tetrazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 1-methyl-1H-tetrazole, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation Products: N-oxides of the tetrazole ring.

    Reduction Products: Reduced nitrogen heterocycles.

    Substitution Products: Alkylated or acylated derivatives of the tetrazole ring.

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    1-methyl-1H-tetrazole: A precursor in the synthesis of (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

    5-aminotetrazole: Another tetrazole derivative with similar chemical properties.

    1-phenyl-1H-tetrazole: A tetrazole compound with a phenyl substituent, used in similar applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1-methyltetrazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c1-8-3(2-4)5-6-7-8;/h2,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTWOXGKQQLGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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